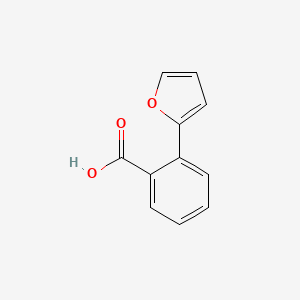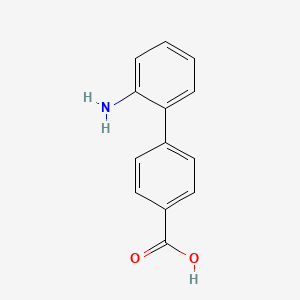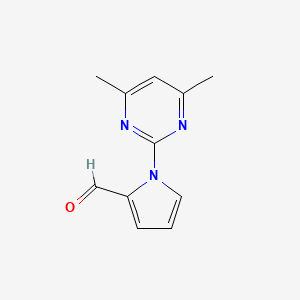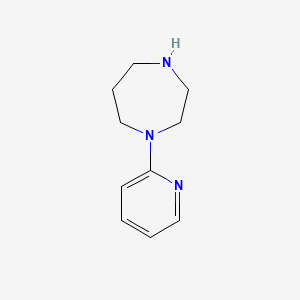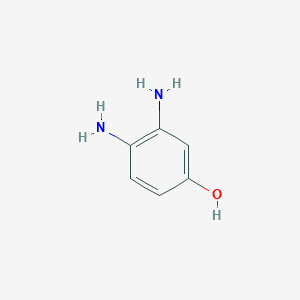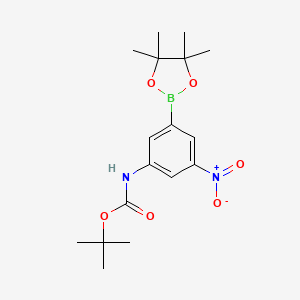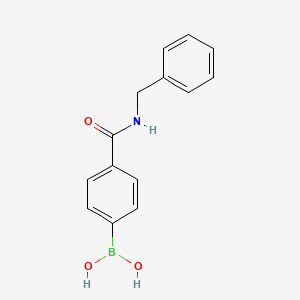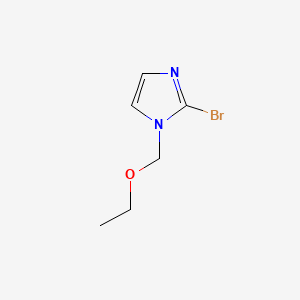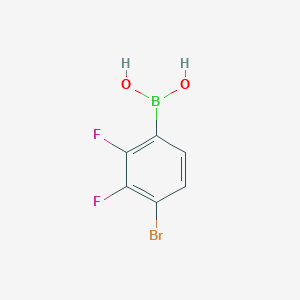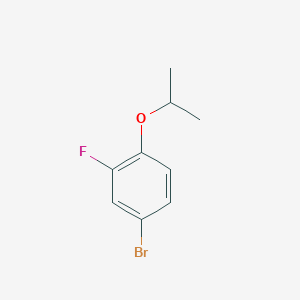![molecular formula C14H12N2O2 B1333288 [1,1'-Biphenyl]-4,4'-dicarboxamide CAS No. 46902-08-3](/img/structure/B1333288.png)
[1,1'-Biphenyl]-4,4'-dicarboxamide
Overview
Description
[1,1’-Biphenyl]-4,4’-dicarboxamide is an organic compound characterized by two benzene rings connected by a single bond, with each benzene ring bearing a carboxamide group at the para position
Mechanism of Action
Target of Action
Similar compounds have been found to target the programmed cell death protein 1/programmed cell death 1 ligand 1 (pd-1/pd-l1) interaction, which is a key strategy for cancer immunotherapy .
Mode of Action
It’s likely that it interacts with its targets to block or inhibit their function, similar to other pd-1/pd-l1 inhibitors . This interaction can lead to changes in the cellular environment, potentially enhancing the immune response against cancer cells.
Biochemical Pathways
Given its potential role as a pd-1/pd-l1 inhibitor, it may influence the immune checkpoint pathways . These pathways play a crucial role in regulating the immune system’s response to various cells, including cancer cells.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and therapeutic effect .
Result of Action
If it acts as a pd-1/pd-l1 inhibitor, it could potentially enhance the immune system’s ability to recognize and destroy cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and depends on the specific biochemical context
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-4,4’-dicarboxamide vary with different dosages in animal models Some studies suggest that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
[1,1’-Biphenyl]-4,4’-dicarboxamide is believed to be involved in various metabolic pathways This compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-dicarboxamide typically involves the reaction of 4,4’-dicarboxylic acid derivatives of biphenyl with ammonia or amines. One common method includes the use of 4,4’-biphenyldicarboxylic acid chloride, which reacts with ammonia to form the desired dicarboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4,4’-dicarboxamide may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: Biphenyl-4,4’-diamine.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
[1,1’-Biphenyl]-4,4’-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Comparison with Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carboxamide groups.
Biphenyl-4,4’-diamine: Contains amine groups instead of carboxamide groups.
Biphenyl-4,4’-dicarboxylic acid chloride: A precursor in the synthesis of [1,1’-Biphenyl]-4,4’-dicarboxamide.
Uniqueness: [1,1’-Biphenyl]-4,4’-dicarboxamide is unique due to its dual amide functionalities, which confer distinct chemical reactivity and potential for hydrogen bonding. This makes it particularly useful in the design of supramolecular structures and materials with specific properties .
Properties
IUPAC Name |
4-(4-carbamoylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-13(17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(16)18/h1-8H,(H2,15,17)(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKXLYWNIOUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379298 | |
| Record name | [1,1'-biphenyl]-4,4'-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46902-08-3 | |
| Record name | [1,1'-biphenyl]-4,4'-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes [1,1'-Biphenyl]-4,4'-dicarboxamide and its derivatives attractive for MOF synthesis?
A1: this compound and its derivatives are attractive ligands for MOF synthesis due to their:
- Multiple Coordination Sites: The molecule possesses multiple nitrogen and oxygen atoms capable of coordinating with metal ions, allowing for diverse framework architectures. For example, in one study, the derivative N,N'-bis(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide coordinated to Zn(II) ions through both its carboxylate oxygen and pyridine nitrogen atoms. []
- Structural Rigidity: The biphenyl core provides rigidity, influencing the overall structure and porosity of the resulting MOFs. []
Q2: Can you give an example of how this compound derivatives influence MOF structure?
A: Absolutely. Researchers synthesized a MOF using N4,N4′-di(pyridin-3-yl)-[1,1′-biphenyl]-4,4′-dicarboxamide as a ligand and cadmium as the metal ion. The resulting structure was a threefold interpenetrating dia net, a specific type of network topology commonly observed in MOFs. [] This demonstrates how the ligand's structure directly influences the final framework architecture.
Q3: How does the presence of this compound impact the properties of MOFs?
A3: The incorporation of this compound or its derivatives can significantly impact MOF properties:
- Porosity and Gas Adsorption: The rigid structure of the ligand contributes to the formation of porous frameworks. For instance, a MOF synthesized with N4,N4′-di(pyridin-3-yl)-[1,1′-biphenyl]-4,4′-dicarboxamide exhibited a significant potential porosity, reaching 66.6%. [] This porosity is crucial for applications such as gas storage and separation.
- Luminescence: Some MOFs containing this compound derivatives exhibit luminescence properties, making them potentially useful in sensing applications. [, ]
- CO2 Selectivity: The free-standing acylamide groups within these MOFs contribute to a unique affinity towards CO2, demonstrating their potential for selective CO2 capture. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


